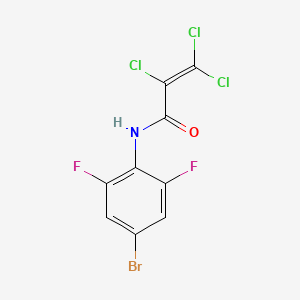
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea
Vue d'ensemble
Description
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diisopropylphosphonato group and a 3-chloro-4-fluorophenyl group attached to a urea backbone. Its unique structure imparts specific chemical properties that make it valuable for various applications.
Méthodes De Préparation
The synthesis of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of diisopropylphosphonate with an appropriate isocyanate derivative, followed by the introduction of the 3-chloro-4-fluorophenyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding phosphonic acid and urea derivatives.
Applications De Recherche Scientifique
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Mécanisme D'action
The mechanism of action of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea involves its interaction with specific molecular targets. The diisopropylphosphonato group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The 3-chloro-4-fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(3-Butoxypropyl)-3-(3-chloro-4-fluorophenyl)urea: This compound has a butoxypropyl group instead of a diisopropylphosphonato group, which can alter its chemical properties and applications.
3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group instead of a urea backbone, leading to different reactivity and uses.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-di(propan-2-yloxy)phosphorylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClFN2O4P/c1-8(2)20-22(19,21-9(3)4)17-13(18)16-10-5-6-12(15)11(14)7-10/h5-9H,1-4H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSRSZVPIMVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC(=O)NC1=CC(=C(C=C1)F)Cl)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3042547.png)
![3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate](/img/structure/B3042548.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide](/img/structure/B3042549.png)
![N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3042550.png)
![O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide](/img/structure/B3042552.png)





![3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide](/img/structure/B3042563.png)
![1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042564.png)

